

Introduction: A Versatile Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Benzyloxy-4-chloromethyl-2-fluoro-benzene*

CAS No.: 536974-95-5

Cat. No.: B3143818

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2-Fluoro-1-benzyloxy-4-chloromethylbenzene is a trifunctional aromatic compound poised as a highly valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic architecture, featuring a reactive chloromethyl group, a stable benzyloxy protecting group, and an electronically significant fluorine atom, offers a powerful scaffold for the construction of complex molecular entities. The presence and specific arrangement of these functional groups provide chemists with orthogonal handles for sequential chemical modifications, making it an ideal starting point for the synthesis of novel therapeutic agents.

The core utility of this molecule lies in the distinct roles of its substituents:

- The chloromethyl group serves as a potent electrophilic site, rendering the benzylic carbon highly susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse array of functionalities, enabling the covalent linkage of this scaffold to other molecules of interest.
- The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, such as catalytic hydrogenation, to unmask a reactive hydroxyl group for further derivatization.
- The fluorine atom is a critical modulator of physicochemical and pharmacological properties. The incorporation of fluorine into drug candidates can significantly enhance metabolic

stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]

This guide provides a comprehensive analysis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene, detailing its predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, its chemical reactivity, and a discussion of its potential applications in drug development. Safety and handling protocols are also thoroughly addressed to ensure its responsible use in a research setting.

Section 1: Physicochemical and Spectroscopic Profile

While 2-fluoro-1-benzyloxy-4-chloromethylbenzene is not a widely cataloged commercial product, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

The following table summarizes the key identifiers and predicted properties for this compound.

Property	Predicted Value / Information	Source / Rationale
IUPAC Name	1-(benzyloxy)-2-fluoro-4-(chloromethyl)benzene	Based on standard IUPAC nomenclature rules.
Molecular Formula	C ₁₄ H ₁₂ ClFO	Derived from the chemical structure.
Molecular Weight	250.70 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid or low-melting solid	Inferred from similar substituted toluenes and benzyl ethers.[4][5]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF)	Typical for moderately polar aromatic compounds.[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)	Recommended for reactive benzylic halides to prevent degradation.[6]

Predicted Spectroscopic Data

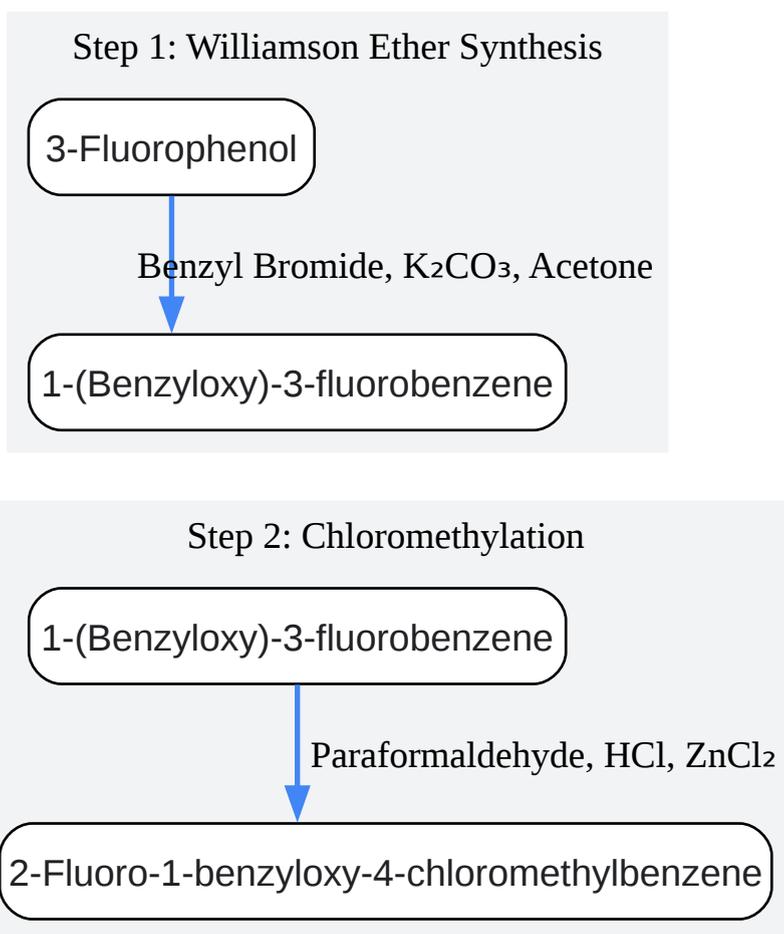
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following are the expected spectral characteristics for 2-fluoro-1-benzyloxy-4-chloromethylbenzene.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals for the aromatic and benzylic protons.
 - Aromatic Protons (3H): Complex multiplets expected in the range of δ 6.9-7.5 ppm. The proton between the benzyloxy and fluorine groups will likely appear as a triplet, while the other two protons will show doublet of doublets splitting patterns due to coupling with each other and the fluorine atom.
 - Benzyloxy Phenyl Protons (5H): A multiplet in the range of δ 7.3-7.5 ppm.

- Benzyloxy Methylene Protons (2H): A sharp singlet around δ 5.1 ppm.
- Chloromethyl Protons (2H): A sharp singlet around δ 4.6 ppm.[4]
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant ($^1J(\text{C}-\text{F}) \approx 240\text{-}250$ Hz).
 - Other aromatic carbons will show smaller two- and three-bond C-F couplings.
 - Signals for the benzyloxy methylene carbon (≈ 71 ppm) and the chloromethyl carbon (≈ 45 ppm) would be clearly visible.
- IR (Infrared) Spectroscopy:
 - C-H stretch (aromatic): $\sim 3030\text{-}3100$ cm^{-1}
 - C-H stretch (aliphatic): $\sim 2850\text{-}2960$ cm^{-1}
 - C=C stretch (aromatic): $\sim 1500\text{-}1600$ cm^{-1}
 - C-O stretch (aryl ether): $\sim 1230\text{-}1270$ cm^{-1} (asymmetric) and $\sim 1020\text{-}1050$ cm^{-1} (symmetric)
 - C-F stretch: $\sim 1100\text{-}1200$ cm^{-1}
 - C-Cl stretch: $\sim 650\text{-}750$ cm^{-1}
- Mass Spectrometry (MS):
 - The molecular ion peak $[\text{M}]^+$ would be observed at m/z 250, with a characteristic $[\text{M}+2]^+$ peak at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
 - A prominent fragment would be the tropylium ion at m/z 91, corresponding to the benzyl fragment $[\text{C}_7\text{H}_7]^+$. Another significant fragment would arise from the loss of the chloromethyl group.

Section 2: Synthesis and Experimental Protocol

A logical and efficient synthesis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene can be envisioned via a two-step sequence starting from commercially available 3-fluorophenol. This pathway involves an initial protection of the phenolic hydroxyl group, followed by a regioselective chloromethylation.



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Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

- Step 1 (Williamson Ether Synthesis): This is a classic and high-yielding method for forming aryl ethers. 3-Fluorophenol is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This potent nucleophile then displaces the bromide from

benzyl bromide in an S_N2 reaction. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

- Step 2 (Chloromethylation): This is an electrophilic aromatic substitution reaction. The benzyloxy group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group.[7] The powerful activating effect of the benzyloxy group will dominate, directing the incoming electrophile primarily to the positions ortho and para to it. The para position (C4) is sterically more accessible and electronically favored, leading to the desired product as the major regioisomer. A mixture of paraformaldehyde and concentrated HCl in the presence of a Lewis acid like zinc chloride ($ZnCl_2$) is a standard reagent system for generating the chloromethyl electrophile.[8]

Detailed Step-by-Step Methodology

PART A: Synthesis of 1-(Benzyloxy)-3-fluorobenzene

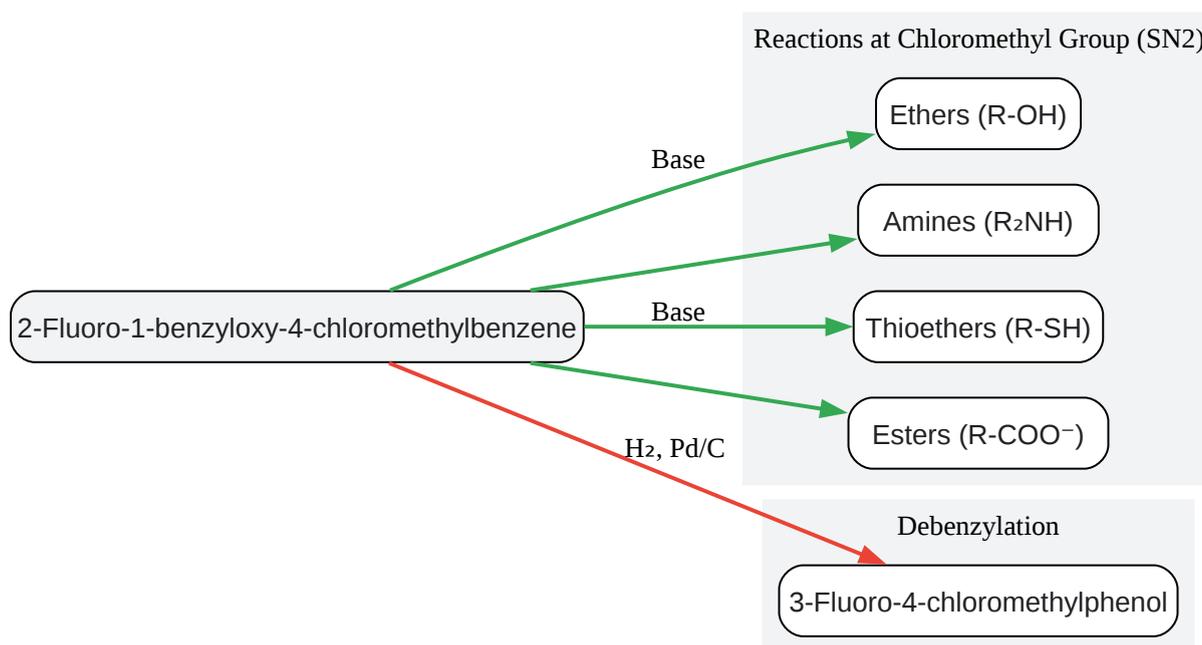
- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol), and acetone (150 mL).
- Reaction Initiation: Stir the suspension vigorously at room temperature for 20 minutes.
- Addition of Reagent: Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the mixture over 15 minutes.
- Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, filter the solid K_2CO_3 and wash with acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.
- Purification: Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(benzyloxy)-3-fluorobenzene.

PART B: Synthesis of 2-Fluoro-1-benzyloxy-4-chloromethylbenzene

- **Setup:** In a 100 mL three-necked flask fitted with a mechanical stirrer, a gas inlet, and an outlet connected to a trap, place 1-(benzyloxy)-3-fluorobenzene (10.0 g, 49.5 mmol), paraformaldehyde (1.8 g, 59.4 mmol), and anhydrous zinc chloride (0.7 g, 5.0 mmol).
- **Reaction:** Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride (HCl) gas through the stirred mixture for 3-4 hours, ensuring the temperature does not exceed 10°C.
- **Quenching:** After the reaction is complete (as monitored by TLC), carefully pour the mixture onto crushed ice (100 g) with stirring.
- **Extraction:** Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
- **Workup:** Combine the organic layers and wash with cold water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, hexane/DCM gradient) to afford the final product, 2-fluoro-1-benzyloxy-4-chloromethylbenzene.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-fluoro-1-benzyloxy-4-chloromethylbenzene stems from the orthogonal reactivity of its functional groups.



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Caption: Key reaction pathways for the target compound.

- **Nucleophilic Substitution at the Benzylic Carbon:** The chloromethyl group is the primary site of reactivity. As a benzylic halide, it is an excellent substrate for S_N2 reactions. This allows for the straightforward installation of various nucleophiles, including alcohols, phenols, amines, thiols, and carboxylates, to build more complex structures.[4] This reactivity is fundamental to its role as a building block for tethering the fluoro-benzyloxy-phenyl scaffold to other molecular fragments.
- **Deprotection of the Benzyl Ether:** The benzyloxy group can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). This reaction is typically clean and high-yielding, revealing the parent phenol. This unmasking step is often performed late in a synthetic sequence to expose a hydroxyl group for further functionalization or as a required pharmacophore for biological activity.

- Applications in Drug Discovery: Halogenated and benzyloxy-containing aromatic structures are prevalent motifs in medicinal chemistry.[9] The subject compound serves as a precursor to molecules where the fluorinated phenyl ring is a key component. For instance, similar fluorinated benzyl intermediates are used in the synthesis of kinase inhibitors, central nervous system agents, and anti-infectives. The fluorine atom can enhance binding to target proteins and improve metabolic stability, leading to drugs with better pharmacokinetic profiles.[1][3]

Section 4: Safety, Handling, and Disposal

As a reactive benzylic halide, 2-fluoro-1-benzyloxy-4-chloromethylbenzene must be handled with appropriate caution. The following guidelines are based on safety data for structurally related compounds.[10][11][12]

- Hazard Identification:
 - Acute Toxicity: Harmful if swallowed or inhaled.
 - Corrosion/Irritation: Causes severe skin burns and eye damage.[12] It is expected to be a lachrymator (tear-inducing).
 - Sensitization: May cause respiratory irritation.
- Personal Protective Equipment (PPE):
 - Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Skin and Body Protection: Wear a flame-retardant lab coat.
- Handling and Storage:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

- Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
- Ground all equipment when transferring material to prevent static discharge.[10]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
 - Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
 - Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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